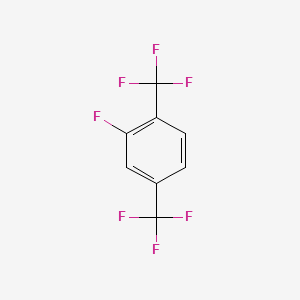
2,5-双(三氟甲基)氟苯
描述
2,5-Bis(trifluoromethyl)fluorobenzene, also known as BTF, is a chemical compound with the chemical formula C8H2F6. It has a molecular weight of 232.1 g/mol . The compound contains two fluoromethyl groups which have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .
Synthesis Analysis
The synthesis of compounds similar to 2,5-Bis(trifluoromethyl)fluorobenzene has been reported in the literature . For instance, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . Another study reported the solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)fluorobenzene is characterized by the presence of two fluoromethyl groups attached to a benzene ring. These groups have a strong electron-withdrawing effect, which reduces the electron delocalization of the π orbital on the fully conjugated polymer backbone .
Physical And Chemical Properties Analysis
2,5-Bis(trifluoromethyl)fluorobenzene has a molecular weight of 232.1 g/mol . The presence of two fluoromethyl groups in the compound leads to a strong electron-withdrawing effect .
科学研究应用
1. Use in the Design and Synthesis of Emitters
- Summary of Application: 1,4-Bis(trifluoromethyl)benzene was used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
- Methods of Application: The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs .
2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- Summary of Application: A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared .
- Methods of Application: The compound was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
- Results or Outcomes: The structures of the newly synthesized compounds were fully characterized .
3. Design and Synthesis of Emitters
- Summary of Application: 1,4-Bis(trifluoromethyl)benzene was used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
- Methods of Application: The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs .
4. Synthesis of Poly (ester imide) (PEsI) Copolymers
- Summary of Application: 2,2’-Bis(trifluoromethyl)benzidine plays a crucial role in the synthesis and properties of poly (ester imide) (PEsI) copolymers, which have shown great potential in various applications, particularly as dielectric substrate materials for high-frequency flexible printed circuit boards .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve polymerization reactions .
- Results or Outcomes: The PEsI copolymers synthesized using 2,2’-Bis(trifluoromethyl)benzidine have shown great potential in various applications, particularly as dielectric substrate materials for high-frequency flexible printed circuit boards .
5. Synthesis of Arylsubstituted Poly (2,5-benzophenone)s
- Summary of Application: The Friedel-Crafts acylation of benzene derivatives is used in the synthesis of arylsubstituted poly (2,5-benzophenone)s .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve Ni(0)-catalyzed coupling polymerization .
- Results or Outcomes: The polymers synthesized using this method have potential applications in various fields .
6. Synthesis of Fluorinated Diamine Building Block
- Summary of Application: 2,2’-Bis(trifluoromethyl)benzidine is used for the facile synthesis of a fluorinated diamine building block .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve standard organic synthesis techniques .
- Results or Outcomes: The fluorinated diamine building block is used for the synthesis of polyimides, COFs, and solar cells .
属性
IUPAC Name |
2-fluoro-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRJEBZBWYSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



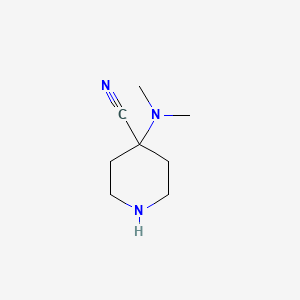
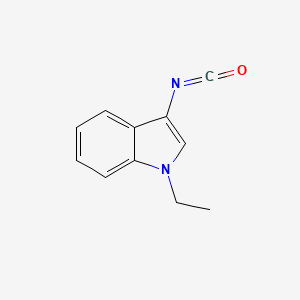
![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)
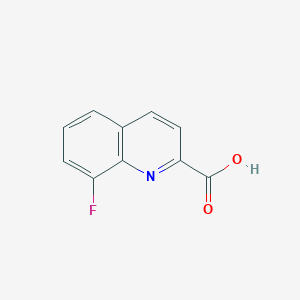
![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)
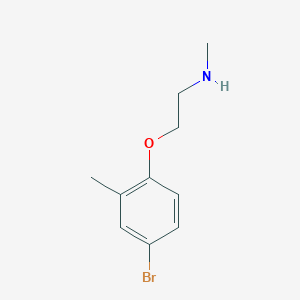
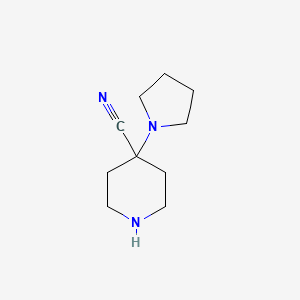
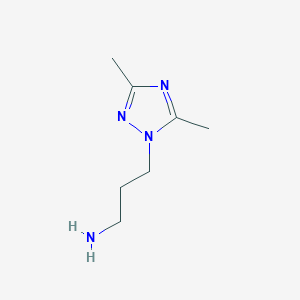
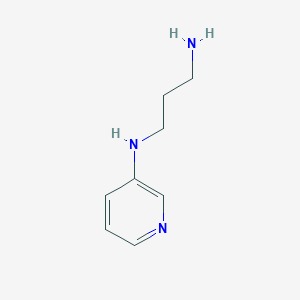
![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)
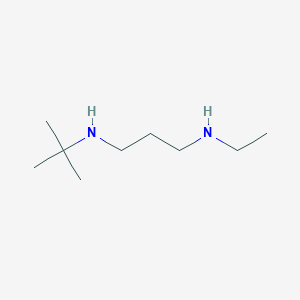
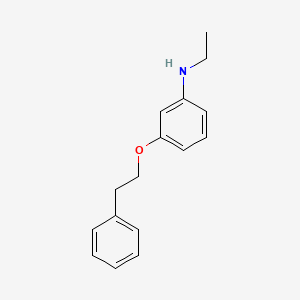
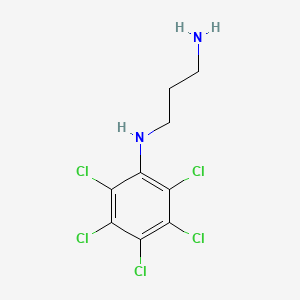
![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)